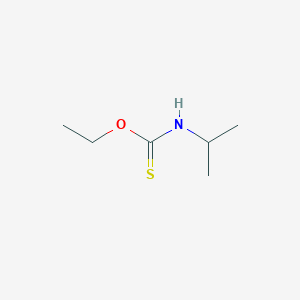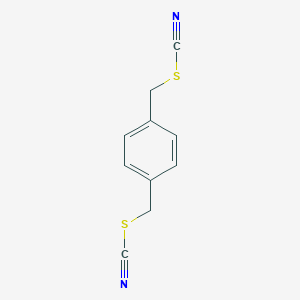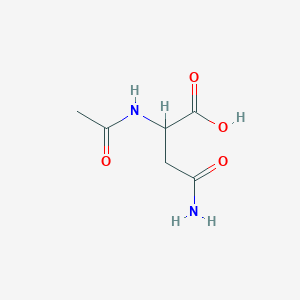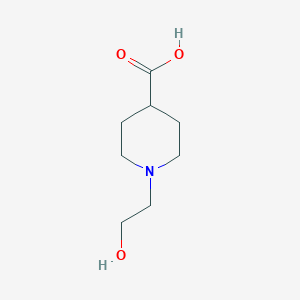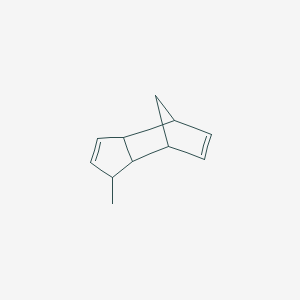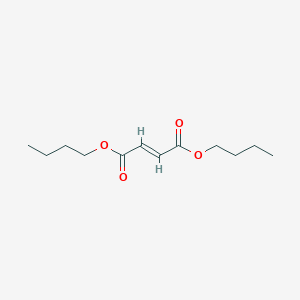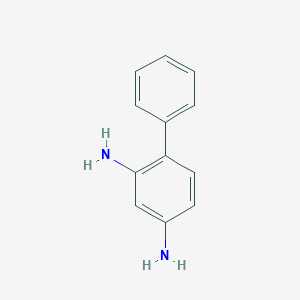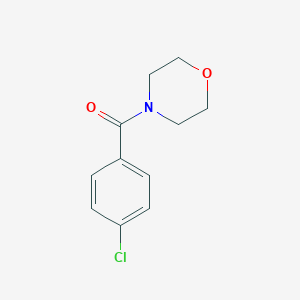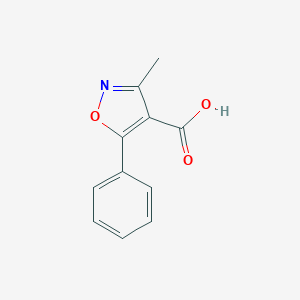
3-甲基-5-苯基异噁唑-4-羧酸
描述
3-Methyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole class. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The phenyl group attached to the 5-position and the methyl group at the 3-position make this compound a derivative of isoxazole with potential biological activities, as suggested by studies on similar compounds .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5-amino-3-methylisoxazole-4-carboxylic acid amides can be prepared by condensation reactions involving 5-amino-3-methylisoxazole-4-carboxylic acid and ethyl chloroformate, followed by condensation with phenylamides . Another approach involves the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods highlight the versatility and reactivity of the isoxazole ring in forming various substituted derivatives.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be studied using experimental techniques such as X-ray crystallography and supported by theoretical calculations like density functional theory (DFT) . These studies provide insights into the geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and potential binding modes with biological targets.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions. For example, 5-arylisoxazole-3-hydroxamic acids can rearrange to form 1,2,5-oxadiazoles under certain conditions . The reactivity of the isoxazole ring allows for the introduction of various functional groups, which can significantly alter the compound's biological activity and physicochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as acidity, basicity, and solubility, can be influenced by the substituents on the isoxazole ring. For instance, isoxazol-5-ones have been found to have acid strengths comparable to carboxylic acids . The presence of different substituents can also affect the compound's ability to form hydrogen bonds and its behavior in different solvents, which is important for its potential use as a pharmaceutical agent .
科学研究应用
Synthetic Chemistry Applications
"3-Methyl-5-phenylisoxazole-4-carboxylic acid" and its derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds, which are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Vitale and Scilimati (2013) highlighted the role of isoxazoles and isoxazolines, synthesized from aryl nitrile oxides and enolates of carbonyl compounds, in the preparation of pharmacologically active compounds. These methodologies offer a versatile and selective approach to accessing a variety of functionalized isoxazoles, demonstrating the compound's importance in synthetic organic chemistry (Vitale & Scilimati, 2013).
Medicinal Chemistry and Pharmacology
Research into the biological activity of derivatives of "3-Methyl-5-phenylisoxazole-4-carboxylic acid" has uncovered their potential in the development of new therapeutic agents. Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties and observed a synergetic effect when combined with the antitumor drug Temozolomid, indicating potential applications in cancer therapy (Kletskov et al., 2018). Similarly, Wang et al. (2010) synthesized a series of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors, showing their potential in treating diseases like gout and hyperuricemia (Wang et al., 2010).
Materials Science
In materials science, the structural and electronic properties of isoxazole derivatives are exploited for the design of new materials with unique properties. For instance, the photochemistry and vibrational spectra of matrix-isolated derivatives of "3-Methyl-5-phenylisoxazole-4-carboxylic acid" provide insights into their potential applications in materials science, including organic electronics and photovoltaics (Lopes et al., 2011).
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNQCTGGLIXRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380146 | |
| Record name | 3-methyl-5-phenylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylisoxazole-4-carboxylic acid | |
CAS RN |
17153-21-8 | |
| Record name | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17153-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-5-phenylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


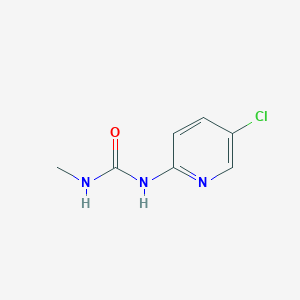
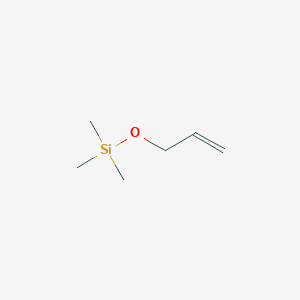
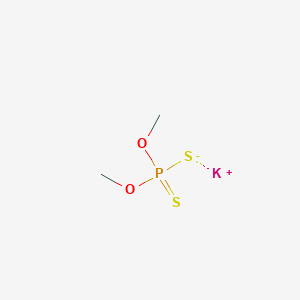
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
